molecular formula C23H31N5O2 B2936550 Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 843616-47-7

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No.: B2936550
CAS No.: 843616-47-7
M. Wt: 409.534
InChI Key: JBYSBBJUTXQRLJ-UHFFFAOYSA-N
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Description

Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound featuring a quinoxaline core substituted with a 4-methylpiperazinyl group at the 3-position and a cyanoacetate ester moiety at the 2-position. Structural characterization of such compounds often employs crystallographic refinement tools like SHELXL and elemental analysis .

Properties

IUPAC Name

heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-3-4-5-6-9-16-30-23(29)18(17-24)21-22(28-14-12-27(2)13-15-28)26-20-11-8-7-10-19(20)25-21/h7-8,10-11,18H,3-6,9,12-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSBBJUTXQRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

The compound’s structural uniqueness lies in its quinoxaline core, 4-methylpiperazinyl group, and heptyl ester. Below is a comparative analysis with closely related analogues:

Compound Name Core Structure Piperazine Substituent Ester Group Cyano Position Molecular Weight*
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate Quinoxaline 4-methyl Heptyl (linear) 2-position ~443.52 g/mol†
2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate Quinoxaline 4-ethyl 2-ethylbutyl (branched) 2-position ~457.58 g/mol‡
4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones Quinoline N/A Ethyl (from synthesis) N/A Varies by substituent

*Molecular weights estimated using atomic masses.
†Calculated for C₂₃H₂₉N₅O₂.
‡Calculated for C₂₄H₃₁N₅O₂.

Analysis:

Core Heterocycle: The quinoxaline core (two nitrogen atoms) in the target compound differs from quinoline derivatives (one nitrogen) in .

Piperazine Substituents :

  • The 4-methylpiperazinyl group in the target compound vs. the 4-ethyl variant in the analogue impacts steric bulk and electronic effects. Methyl groups reduce steric hindrance compared to ethyl, possibly improving binding affinity in sterically constrained environments.

Ester Group :

  • The linear heptyl ester increases lipophilicity (logP ~5.2 estimated) compared to the branched 2-ethylbutyl ester (~logP 4.8), suggesting slower metabolic hydrolysis and prolonged half-life. Ethyl esters in are more hydrophilic, favoring rapid clearance.

Piperazine incorporation likely involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

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